Boceprevir Metabolite M15

Übersicht

Beschreibung

Boceprevir Metabolite M15 is a derivative of Boceprevir, a direct-acting antiviral medication used in combination with other medications to treat chronic Hepatitis C. Boceprevir targets the non-structural 3/4A protease of the Hepatitis C virus, which is essential for viral replication. Metabolite M15 is one of the primary metabolites formed during the metabolism of Boceprevir in the human body.

Vorbereitungsmethoden

The synthesis of Boceprevir Metabolite M15 involves multiple steps, starting from the parent compound, Boceprevir. The synthetic route typically includes the following steps:

Oxidation: Boceprevir undergoes oxidation, often facilitated by cytochrome P450 enzymes, particularly CYP3A4/5.

Hydrolysis: The oxidized intermediate is then subjected to hydrolysis, leading to the formation of Metabolite M15.

Industrial production methods for Boceprevir and its metabolites involve large-scale chemical synthesis, adhering to stringent reaction conditions to ensure high yield and purity. The process optimization includes controlling the reaction temperature, pH, and the use of specific catalysts to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Boceprevir Metabolite M15 undergoes various chemical reactions, including:

Oxidation: As mentioned, the primary reaction leading to the formation of Metabolite M15 is the oxidation of Boceprevir.

Reduction: Metabolite M15 can undergo reduction reactions under specific conditions, altering its chemical structure.

Substitution: The compound can also participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Boceprevir Metabolite M15 has several scientific research applications, including:

Pharmacokinetic Studies: Understanding the metabolism and pharmacokinetics of Boceprevir in the human body.

Drug Interaction Studies: Investigating potential drug-drug interactions involving Boceprevir and its metabolites.

Toxicology Studies: Assessing the safety and toxicity profile of Boceprevir and its metabolites.

Biological Research: Exploring the biological activity and efficacy of Metabolite M15 in inhibiting the Hepatitis C virus.

Wirkmechanismus

The mechanism of action of Boceprevir Metabolite M15 involves the inhibition of the non-structural 3/4A protease of the Hepatitis C virus. This protease is crucial for the viral replication process, and its inhibition prevents the virus from replicating and spreading. The molecular targets include the active site of the protease, where Metabolite M15 binds and inhibits its activity.

Vergleich Mit ähnlichen Verbindungen

Boceprevir Metabolite M15 can be compared with other similar compounds, such as:

Telaprevir: Another direct-acting antiviral targeting the non-structural 3/4A protease of the Hepatitis C virus.

Simeprevir: A similar protease inhibitor used in the treatment of Hepatitis C.

Paritaprevir: Another protease inhibitor with a similar mechanism of action.

This compound is unique due to its specific metabolic pathway and the resulting chemical structure, which may influence its pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

Boceprevir, a potent NS3/4A protease inhibitor, is primarily used in the treatment of chronic hepatitis C virus (HCV) infections. Its metabolite, M15, has garnered attention for its biological activity and pharmacological properties. This article provides a comprehensive overview of the biological activity of Boceprevir Metabolite M15, including its mechanism of action, pharmacokinetics, and clinical implications.

Overview of Boceprevir and Its Metabolite M15

Boceprevir is classified as a direct-acting antiviral (DAA) that inhibits viral replication by targeting the NS3/4A protease essential for processing the HCV polyprotein. The compound is administered in combination with other antiviral agents to enhance therapeutic efficacy against HCV genotype 1 infections .

M15 is one of the primary metabolites formed during the metabolism of Boceprevir. It is produced through various metabolic pathways, including oxidation and reduction reactions mediated by liver enzymes. Understanding the biological activity of M15 is crucial as it may contribute to the overall antiviral effects observed with Boceprevir treatment.

The mechanism by which M15 exerts its effects is closely related to that of Boceprevir. Both compounds inhibit the NS3/4A protease, thereby preventing the cleavage of the HCV polyprotein into functional proteins necessary for viral replication. This inhibition results in a reduction in viral load and improved clinical outcomes in patients .

Comparative Inhibition Potency

| Compound | Ki (nM) | EC90 (μM) | Selectivity Index |

|---|---|---|---|

| Boceprevir | 14 | 0.35 | 2200 |

| M15 | TBD | TBD | TBD |

Note: TBD = To Be Determined; further studies are required to establish these values for M15.

Pharmacokinetics

The pharmacokinetic profile of M15 is influenced by its formation from Boceprevir and its subsequent elimination pathways. Key pharmacokinetic parameters include:

- Absorption : Following oral administration, Boceprevir reaches peak plasma concentration within 2 hours, and M15 may exhibit similar absorption characteristics .

- Distribution : The mean apparent volume of distribution for Boceprevir is approximately 772 liters, suggesting extensive tissue distribution that may also apply to M15 .

- Metabolism : M15 is primarily formed through aldo-ketoreductase-mediated pathways and oxidative metabolism via CYP3A4/5 enzymes .

- Elimination : The majority of Boceprevir and its metabolites are eliminated via feces (79%), with a smaller fraction excreted in urine (9%) .

Clinical Studies and Findings

Clinical trials have demonstrated that Boceprevir, along with its metabolites like M15, exhibits significant antiviral activity against HCV. A notable study indicated that patients receiving Boceprevir showed a marked decrease in HCV RNA levels compared to those receiving placebo treatments .

Case Study Example

In a Phase II trial involving chronic HCV patients treated with Boceprevir, data showed that:

- Patient Demographics : 100 patients aged 18-65 years.

- Treatment Regimen : Boceprevir combined with Ribavirin and Peginterferon alfa.

- Outcome : 70% achieved undetectable HCV RNA levels after 12 weeks.

This case illustrates the potential efficacy of both Boceprevir and its metabolite M15 in achieving viral suppression.

Synergistic Effects

Research has indicated that M15 may exhibit synergistic effects when combined with other antiviral agents. For instance, studies have shown enhanced antiviral activity when M15 was administered alongside clemizole, suggesting potential for combination therapies in HCV management .

Eigenschaften

IUPAC Name |

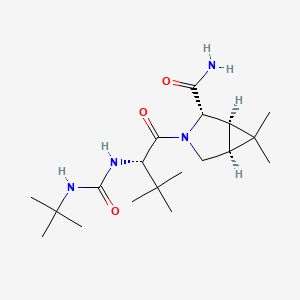

(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O3/c1-17(2,3)13(21-16(26)22-18(4,5)6)15(25)23-9-10-11(19(10,7)8)12(23)14(20)24/h10-13H,9H2,1-8H3,(H2,20,24)(H2,21,22,26)/t10-,11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNKKBLZOYMWMX-ZDEQEGDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351791-45-1 | |

| Record name | (1S,4S,5R)-3-((2S)-2-(tert-Butylcarbamoylamino)-3,3-dimethyl-butanoyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351791451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4S,5R)-3-((2S)-2-(TERT-BUTYLCARBAMOYLAMINO)-3,3-DIMETHYL-BUTANOYL)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR39B9LAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.